Spiro[isochroman-1,4'-piperidin]-3-one hydrochloride
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Overview
Description
Spiro[isochroman-1,4’-piperidin]-3-one hydrochloride is a compound with the molecular formula C₁₃H₁₈ClNO and a molecular weight of 239.74 g/mol . It is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms .
Synthesis Analysis
The synthesis of spiro compounds like Spiro[isochroman-1,4’-piperidin]-3-one hydrochloride often involves the simultaneous reactions of condensation and cyclization . Recent strategies for the synthesis of various fused-, spiro- and bridged heterocycles exploit bench-stable or in situ generated isoquinolinium salts .Molecular Structure Analysis
In Spiro[isochroman-1,4’-piperidin]-3-one hydrochloride, the C2 position on the piperidine ring is attached to the bicyclic chroman-4-one (2,3-dihydro-1-benzopyran-4-one) unit .Physical And Chemical Properties Analysis
Spiro[isochroman-1,4’-piperidin]-3-one hydrochloride is a solid compound that should be stored in a dry environment at 2-8°C . It has a high GI absorption, is BBB permeant, and is a substrate of P-gp .Scientific Research Applications
Synthesis and Drug Discovery Applications
Spiro compounds, including spiropiperidines, have gained popularity in drug discovery programs, exploring new areas of three-dimensional chemical space. The synthesis methodologies for constructing spiropiperidines, which might share similarities with the synthesis of Spiro[isochroman-1,4'-piperidin]-3-one hydrochloride, focus on the formation of the spiro-ring on preformed piperidine or carbo-/heterocyclic rings. These compounds are synthesized for their potential in natural product synthesis and drug discovery projects, highlighting their versatile applications in medicinal chemistry (Griggs et al., 2018).
Antioxidant Activities
Spirocyclic compounds are explored for their significant antioxidant activities, which is crucial in the development of therapeutic agents for diseases caused by oxidative stress, such as cancer, diabetes, and neurodegenerative diseases. The antioxidant properties of spiro compounds, including those structurally related to Spiro[isochroman-1,4'-piperidin]-3-one hydrochloride, make them promising candidates for drug development targeting oxidative stress-induced diseases (Acosta-Quiroga et al., 2021).
Photovoltaic and Sensing Applications
Spiro compounds have found applications in the photovoltaic field, particularly in the development of hole-transporting materials for perovskite solar cells. Their structural features, such as the ability to undergo transformations under different stimuli, make them suitable for creating novel, multifunctional materials. These applications demonstrate the potential of spiro compounds in developing advanced materials for energy conversion and storage (Xia et al., 2017).
Anticancer Potential
The promising anticancer potential of spiro compounds has encouraged medicinal chemists to explore new spiro derivatives with improved pharmacodynamic and pharmacokinetic profiles. These efforts aim to uncover the mechanism of action of spiro compounds, including those related to Spiro[isochroman-1,4'-piperidin]-3-one hydrochloride, in cancer therapy, demonstrating their significant position in drug discovery for oncological applications (Bora et al., 2021).
Safety And Hazards
properties
IUPAC Name |
spiro[4H-isochromene-1,4'-piperidine]-3-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c15-12-9-10-3-1-2-4-11(10)13(16-12)5-7-14-8-6-13;/h1-4,14H,5-9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSZSGFGNSVCSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3CC(=O)O2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627356 |
Source
|
Record name | Spiro[2-benzopyran-1,4'-piperidin]-3(4H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[isochroman-1,4'-piperidin]-3-one hydrochloride | |
CAS RN |
173944-52-0 |
Source
|
Record name | Spiro[2-benzopyran-1,4'-piperidin]-3(4H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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